LogP Comparator: Intermediate Hydrophobicity Between Tripropyl and Tripentyl Phosphate
The target compound's computed LogP (XLogP3 = 4.15) is substantially higher than tripropyl phosphate (1.9) yet lower than tripentyl phosphate (4.6) and dipentyl propyl phosphate (4.93) [1][2]. This intermediate value avoids the excessive hydrophilicity of tripropyl phosphate and the extreme lipophilicity of fully pentylated esters, offering a tailored partitioning profile for formulations requiring controlled migration or phase-transfer behavior.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.15 (computed) |
| Comparator Or Baseline | Tripropyl phosphate XLogP3 = 1.9; Tripentyl phosphate XLogP3 = 4.6; Dipentyl propyl phosphate XLogP3 = 4.93 |
| Quantified Difference | ΔLogP vs tripropyl = +2.25; ΔLogP vs tripentyl = -0.45; ΔLogP vs dipentyl propyl = -0.78 |
| Conditions | XLogP3 algorithm (PubChem/chemsrc); computed from molecular structure |
Why This Matters
A 2.25-log unit increase in LogP relative to tripropyl phosphate corresponds to roughly 180-fold greater partitioning into organic phases, directly influencing plasticizer leach rates and environmental fate predictions.
- [1] PubChem. Tripropyl phosphate — XLogP3 (CID 10546). https://pubchem.ncbi.nlm.nih.gov/compound/Tripropyl-phosphate (accessed 2026-05-10). View Source
- [2] PubChem. Tripentyl phosphate — XLogP3 (CID 75665). https://pubchem.ncbi.nlm.nih.gov/compound/75665 (accessed 2026-05-10). View Source
